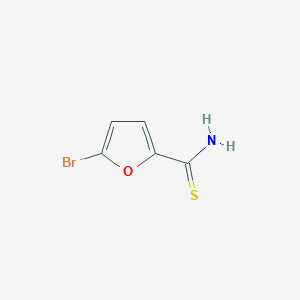

5-Bromofuran-2-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H4BrNOS |

|---|---|

Molecular Weight |

206.06 g/mol |

IUPAC Name |

5-bromofuran-2-carbothioamide |

InChI |

InChI=1S/C5H4BrNOS/c6-4-2-1-3(8-4)5(7)9/h1-2H,(H2,7,9) |

InChI Key |

BLHHJTBBGGECRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)C(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromofuran 2 Carbothioamide and Its Diverse Derivatives

Synthetic Approaches to the 5-Bromofuran-2-carbothioamide Core

The direct synthesis of this compound is not extensively documented in dedicated literature. However, a highly plausible and established route involves the thionation of its corresponding amide precursor, 5-bromofuran-2-carboxamide. This transformation is a cornerstone of thioamide synthesis.

The process would commence with the synthesis of 5-bromofuran-2-carboxamide. This is typically achieved through standard amide coupling reactions starting from 5-bromofuran-2-carboxylic acid. The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by a reaction with ammonia (B1221849). vulcanchem.com Alternatively, direct coupling of the carboxylic acid with ammonia can be facilitated by various coupling agents.

Once 5-bromofuran-2-carboxamide is obtained, the crucial thionation step can be performed. This involves reacting the amide with a thionating agent, such as phosphorus pentasulfide (P₂S₅) or, more commonly, Lawesson's reagent, in an anhydrous solvent like toluene (B28343) or dioxane under reflux conditions. While this specific reaction for 5-bromofuran-2-carboxamide is not explicitly detailed, the conversion of carboxamides to carbothioamides using these reagents is a general and widely used method in organic synthesis. scribd.com

Precursor Synthesis and Functionalization for this compound Derivatives

The synthesis of derivatives is heavily reliant on a few key starting materials derived from the 5-bromofuran core. These precursors offer versatile handles for a wide range of chemical modifications.

Utilization of 5-Bromofuran-2-carbaldehyde as a Key Intermediate

5-Bromofuran-2-carbaldehyde is a pivotal intermediate in the synthesis of various derivatives, particularly those involving modification of the furan (B31954) ring's 5-position. ekb.eg One of the primary strategies is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the substitution of the bromine atom with various aryl groups by reacting 5-bromofuran-2-carbaldehyde with different aryl boronic acids. nih.govmdpi.com

The resulting 5-aryl-furan-2-carbaldehyde intermediates can then be further functionalized. A common subsequent step is the condensation of the aldehyde group with thiosemicarbazide (B42300) or N-substituted thiosemicarbazides. This reaction, typically carried out in a protic solvent like methanol (B129727), yields thiosemicarbazone derivatives, which are analogs of the carbothioamide structure. nih.gov

Irradiation of 5-bromofuran-2-carbaldehyde in aromatic solvents has also been shown to produce 5-aryl-2-furyl derivatives. ekb.eg

Table 1: Derivatives Synthesized from 5-Bromofuran-2-carbaldehyde

| Reactant(s) | Reagents/Conditions | Product Type | Reference(s) |

|---|---|---|---|

| 5-Bromofuran-2-carbaldehyde, Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol (B145695)/H₂O, 90 °C | 5-Aryl-furan-2-carbaldehyde | nih.gov |

| 5-Aryl-furan-2-carbaldehyde, Substituted thiosemicarbazide | Methanol, 50 °C | 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives (Thiosemicarbazones) | nih.gov |

| Methyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 90 °C | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | mdpi.com |

Derivatization from 5-Bromofuran-2-carbohydrazide (B1267981) and Related Hydrazides

5-Bromofuran-2-carbohydrazide serves as a fundamental building block for a diverse array of heterocyclic derivatives. It is typically synthesized via the condensation of 5-bromofuran-2-carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a solvent such as ethanol under reflux conditions.

The primary utility of this carbohydrazide (B1668358) lies in its reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones, also known as Schiff bases. For instance, condensation with isatin (B1672199) under acidic reflux conditions yields 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. mdpi.commdpi.com These hydrazones are not only stable final products but also intermediates for further cyclization reactions.

Furthermore, 5-bromofuran-2-carbohydrazide can be reacted with isothiocyanates. This reaction adds a thiourea (B124793) moiety, forming N-substituted 2-(5-bromofuran-2-carbonyl)hydrazine-1-carbothioamides. These thiosemicarbazide derivatives are precursors for various five-membered heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, upon cyclization. ijper.org

Table 2: Derivatives from 5-Bromofuran-2-carbohydrazide

| Reactant(s) | Reagents/Conditions | Product | Reference(s) |

|---|---|---|---|

| 5-Bromofuran-2-carboxylic acid, Hydrazine hydrate | Ethanol, Reflux | 5-Bromofuran-2-carbohydrazide | |

| 5-Bromofuran-2-carbohydrazide, Isatin | H₂SO₄ (cat.), Ethanol, Reflux | 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide | mdpi.com |

Role of 5-Bromofuran-2-carboxylic Acid in Amide Coupling Reactions

5-Bromofuran-2-carboxylic acid is the foundational precursor for many derivatives discussed, including the target carbothioamide. Its primary role is in forming amide bonds through various coupling strategies. evitachem.com The synthesis of the acid itself can be achieved by the bromination of 2-furancarboxylic acid. mdpi.com

Two main pathways are employed for amide synthesis from this acid:

Activation to Acyl Chloride: The carboxylic acid is often converted to the more reactive 5-bromofuran-2-carbonyl chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com This acyl chloride readily reacts with a wide range of primary or secondary amines to yield the corresponding N-substituted 5-bromofuran-2-carboxamides. vulcanchem.com

Direct Coupling: Modern coupling agents allow for the direct formation of an amide bond from the carboxylic acid and an amine, avoiding the isolation of the acyl chloride. Common reagents for this one-pot procedure include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), N,N′-dicyclohexylcarbodiimide (DCC), evitachem.com and combinations like 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) with 4-dimethylaminopyridine (B28879) (DMAP). preprints.org This method has been successfully used to synthesize N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide from 5-bromofuran-2-carboxylic acid and isoniazid. preprints.org

Table 3: Amide Coupling Reactions of 5-Bromofuran-2-carboxylic Acid

| Amine/Hydrazide | Coupling Method/Reagents | Product Type | Reference(s) |

|---|---|---|---|

| Pyrrolidin-3-amine | 1. SOCl₂ 2. Triethylamine (TEA), Dichloromethane (B109758) (DCM) | N-substituted amide | vulcanchem.com |

| Isoniazid | 2-Methyl-6-nitrobenzoic anhydride (MNBA), 4-Dimethylaminopyridine (DMAP), DCM | N'-substituted carbohydrazide | preprints.org |

| Benzylamine | Amide coupling reaction | N-benzyl-5-bromofuran-2-carboxamide | ontosight.ai |

Strategic Derivatization of the Carbothioamide Moiety

Formation of Thiosemicarbazide Derivatives and Related Analogs

Thiosemicarbazide derivatives and their cyclic analogs represent a significant class of compounds derived from the 5-bromofuran scaffold. These are generally synthesized not by derivatizing the carbothioamide group itself, but by constructing the thiosemicarbazone or thiosemicarbazide structure from suitable precursors.

The most direct route to thiosemicarbazone derivatives involves the condensation of 5-bromofuran-2-carbaldehyde with thiosemicarbazide or its N-substituted analogs. nih.govuminho.pt This reaction forms an imine linkage between the aldehyde's carbon and the terminal nitrogen of the thiosemicarbazide. nih.gov

An alternative and versatile approach begins with 5-bromofuran-2-carbohydrazide. Reaction with various aryl isothiocyanates yields 1,4-disubstituted thiosemicarbazides. ijper.org These acyclic intermediates are valuable in their own right and can be used to synthesize a variety of heterocyclic systems. For example, cyclization can lead to the formation of 1,2,4-triazole-3-thiols or 1,3,4-oxadiazoles, depending on the cyclizing agent and reaction conditions. ijper.org Research has also shown the preparation of thiosemicarbazone derivatives starting from furan-2-carboxamide and 5-bromofuran-2-carboxamide precursors. benthamdirect.com

Heterocyclization Reactions Leading to Substituted 1,2,4-Triazole (B32235) Systems

The formation of 1,2,4-triazole rings from this compound precursors is a significant synthetic strategy. This heterocyclization is often achieved by reacting a brominated furan intermediate with hydrazine derivatives.

A common pathway involves the initial synthesis of 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol. This is accomplished through the cyclization of 5-bromofuran-2-carbohydrazide with reagents like carbon disulfide in the presence of a base. researchgate.netresearchgate.net The resulting triazole-thiol serves as a versatile intermediate for further derivatization.

The general mechanism for forming the 1,2,4-triazole ring involves a base-catalyzed cyclization where the nitrogen of the hydrazine attacks the carbothioamide carbon, followed by ring closure and the elimination of a water molecule. The reaction is typically conducted under alkaline conditions, using bases such as sodium hydroxide (B78521) or potassium hydroxide in aqueous or alcoholic media.

For instance, the reaction of 5-bromofuran-2-carbohydrazide with phenylisothiocyanate in the presence of a base, followed by cyclization, yields 5-(5-bromofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. researchgate.net This thiol can then be further modified.

New hybrids of 1,2,4-triazole-3(2H)-yl)methyl)thiopyrimidines have also been synthesized through the heterocyclization of an intermediate carbothioamide. zsmu.edu.uaujmm.org.ua

Table 1: Conditions for 1,2,4-Triazole Ring Formation

| Reactants | Base | Solvent/Medium | Temperature | Time | Product |

| Brominated furan + hydrazinecarbothioamide | NaOH or KOH (excess) | Water or isopropanol | Reflux or 60–80 °C | 3–6 hours | 5-(5-bromo-2-furyl)-4H-1,2,4-triazole-3-thiol |

This table is based on information from reference .

Nucleophilic Substitution Reactions for S-Alkylation of Triazole Thioethers

The thiol group present in 5-(5-bromofuran-2-yl)-4H-1,2,4-triazole-3-thiol is a reactive site for nucleophilic substitution, particularly S-alkylation. This allows for the introduction of various alkyl and aryl groups, leading to a diverse range of thioether derivatives. The sulfur atom in the thiol is more nucleophilic than the nitrogen atoms in the triazole ring, allowing for selective alkylation. masterorganicchemistry.com

The alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes has been carried out in a methanol medium with sodium hydroxide, resulting in high yields of S-alkylated products. zsmu.edu.uaresearchgate.netresearchgate.net Various halogen-containing compounds like bromoacetone, bromoacetophenone, chloroacetic acid, and chloroacetamide have also been successfully used as alkylating agents. zsmu.edu.uaresearchgate.net

The reaction of 5-(5-bromofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol with different alkyl halides serves as a key step in synthesizing various 5-alkylthio-3-(5-bromofuran-2-yl)-4-phenyl-1,2,4-triazoles. researchgate.net

Table 2: S-Alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol

| Alkylating Agent | Base | Solvent | Product |

| Bromomethane | NaOH | Methanol | 3-(Methylthio)-5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole |

| Bromoethane | NaOH | Methanol | 3-(Ethylthio)-5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole |

| Bromoalkanes (butane to decane) | NaOH | Methanol | 3-(Alkylthio)-4-methyl-5-(5-bromofuran-2-yl)-1,2,4-triazoles |

| Bromoacetone | NaOH | Methanol | 1-(5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)aceton |

| Bromoacetophenone | NaOH | Methanol | 2-(5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone |

| Chloroacetic acid | NaOH | Methanol | 2-(5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)acetic acid |

| Chloroacetamide | NaOH | Methanol | 2-(5-(5-bromofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-ylthio)acetamide |

This table is compiled from information in references zsmu.edu.uaresearchgate.netresearchgate.net.

Condensation Reactions for Imine Linkage Formation

The formation of imines, also known as Schiff bases, through condensation reactions is a common method for derivatizing 5-bromofuran-2-carbohydrazide. primescholars.com These reactions typically involve the condensation of a primary amine with a carbonyl compound. masterorganicchemistry.com

A series of Schiff bases have been prepared by condensing 5-bromofuran-2-carbohydrazide with various aromatic and heterocyclic aldehydes. primescholars.com The reaction is often carried out by refluxing the reactants in a suitable solvent, such as dry toluene, using a Dean-Stark apparatus to remove the water formed during the reaction. primescholars.com Similarly, N'-[(E)-(5-bromofuran-2-yl)methylidene]pyridine-3-carbohydrazide is synthesized by reacting 5-bromofurfural with pyridine-3-carbohydrazide in a solvent like ethanol or methanol under reflux.

These Schiff bases can be further cyclized. For example, reaction with thioglycolic acid or thiolactic acid can yield thiazolidine-4-ones. primescholars.com The formation of the imine linkage is a crucial step in creating these more complex heterocyclic systems.

Catalytic Approaches in the Synthesis of this compound Derivatives

Catalysis plays a vital role in modern organic synthesis, enabling efficient and selective bond formations. numberanalytics.com For the synthesis of derivatives of this compound, both transition metal catalysis and organic coupling reagent systems are employed.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netmdpi.com The Suzuki-Miyaura coupling, in particular, has been utilized in the synthesis of derivatives of 5-bromofuran-2-carbaldehyde, a precursor to the carbothioamide. nih.gov

In one synthetic route, 5-bromofuran-2-carbaldehyde is coupled with various aryl boronic acids using a Pd(PPh₃)₄ catalyst. nih.gov This reaction, carried out in a mixture of toluene, ethanol, and water at 90 °C, yields aryl-substituted furan-2-carbaldehydes. These intermediates can then be further reacted to form the desired carbothioamide derivatives. nih.gov The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. mdpi.comlibretexts.org

Nickel-catalyzed Suzuki-Miyaura couplings have also been shown to be effective for creating bis(heterocyclic) frameworks, tolerating various heterocyclic boronic acids and halides. nih.gov

Table 3: Suzuki-Miyaura Coupling of 5-Bromofuran-2-carbaldehyde

| Reactants | Catalyst | Base | Solvent System | Temperature | Product |

| 5-bromofuran-2-carbaldehyde, Aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 °C | 5-Aryl-furan-2-carbaldehyde |

This table is based on information from reference nih.gov.

Organic Coupling Reagent Systems (e.g., MNBA/DMAP) in Amide Synthesis

Organic coupling reagents are frequently used to facilitate the formation of amide bonds from carboxylic acids and amines. The system of 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) is an effective combination for this purpose. mdpi.com

The synthesis of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide was achieved by reacting 5-bromofuran-2-carboxylic acid with isoniazid. mdpi.com The reaction was catalyzed by MNBA and DMAP in dichloromethane at room temperature, affording the product in an 83% yield. mdpi.com In this type of reaction, MNBA acts as a dehydrating agent, activating the carboxylic acid to form a mixed anhydride, which is then susceptible to nucleophilic attack by the amine. DMAP serves as a nucleophilic catalyst, accelerating the reaction. numberanalytics.comresearchgate.net

Another common coupling system is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with a catalytic amount of 4-hydroxybenzotriazole (B7725329) (HOBt) and DMAP, which has proven effective for coupling electron-deficient amines with carboxylic acids. nih.gov

Spectroscopic Characterization and Advanced Structural Elucidation of 5 Bromofuran 2 Carbothioamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both proton (¹H) and carbon-13 (¹³C) spectra, the precise arrangement of atoms within the 5-bromofuran-2-carbothioamide core and its associated substituents can be determined.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the analysis of this compound analogs, specific signals are characteristic of the furan (B31954) ring and the amide/hydrazide/carbothioamide side chain.

For instance, in the analog N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the two protons on the furan ring appear as distinct doublet signals at δ 6.84 ppm and δ 7.32 ppm. preprints.org The splitting into doublets (d) with a coupling constant (J) of 3.6 Hz is indicative of their coupling to each other on the heterocyclic ring. preprints.org Protons attached to nitrogen atoms, such as those in the hydrazide linkage (-CONHNH -), typically appear as broad singlet signals at lower fields (further downfield), for example, at δ 10.62 and δ 10.81 ppm, due to quadrupole broadening and potential chemical exchange. preprints.org

The analysis of various analogs reveals consistent patterns for the furan ring protons, although their exact chemical shifts can be influenced by the nature of the substituent at the 2-position.

Table 1: Selected ¹H NMR Data for this compound Analogs

| Compound | Solvent | Furan H-3 (δ, ppm) | Furan H-4 (δ, ppm) | Other Key Signals (δ, ppm) |

|---|---|---|---|---|

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | DMSO-d₆ | 7.32 (d, J=3.6 Hz) | 6.84 (d, J=3.6 Hz) | 10.62 (bs, NH), 10.81 (bs, NH), 7.80 (dd, ArH), 8.79 (dd, ArH) preprints.org |

d = doublet, bs = broad singlet, dd = doublet of doublets, m = multiplet, s = singlet

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in a structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

In the spectrum of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, nine distinct signals correspond to the nine carbon types in the molecule. preprints.org The carbon atom of the carbonyl group (C=O) is typically found significantly downfield, with signals observed at δ 156.71 ppm. preprints.org The carbons of the furan ring appear in the aromatic region, with signals at δ 114.69, 117.87, and 126.21 ppm, alongside the carbon bearing the bromine atom (C-Br) at δ 126.21 ppm. preprints.org Similarly, for 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, signals corresponding to the furan ring carbons and the carbonyl carbons are clearly identifiable in the spectrum.

Table 2: Selected ¹³C NMR Data for this compound Analogs

| Compound | Solvent | Furan Ring Carbons (δ, ppm) | Carbonyl/Thiocarbonyl Carbon (δ, ppm) | Other Key Signals (δ, ppm) |

|---|---|---|---|---|

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | DMSO-d₆ | 114.69, 117.87, 126.21, 148.41 | 156.71 | 121.84, 139.80, 151.05 (Aromatic C) preprints.org |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds vibrate at characteristic frequencies, and absorption of infrared radiation at these frequencies provides a molecular fingerprint.

The FTIR spectra of this compound analogs provide direct evidence for key functional groups. The presence of N-H bonds in the amide or thioamide moiety is confirmed by absorption bands in the region of 3100-3400 cm⁻¹. For example, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide shows a distinct N-H stretching vibration at 3169 cm⁻¹. preprints.org

The strong absorption band associated with the carbonyl (C=O) group stretch is one of the most characteristic features in the IR spectrum, typically appearing in the range of 1630-1750 cm⁻¹. In the case of N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, two carbonyl absorptions are noted at 1682 cm⁻¹ and 1644 cm⁻¹, confirming the presence of the amide groups. preprints.org The C=S stretching vibration of a thioamide is generally weaker and appears at lower wavenumbers, often in the 850-1250 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for this compound Analogs (cm⁻¹)

| Compound | N-H Stretch | C=O Stretch | C=C & C=N Stretches |

|---|---|---|---|

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | 3169 | 1682, 1644 | Not Specified preprints.org |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a compound. nih.govmdpi.com This is crucial for confirming the identity of a newly synthesized molecule and distinguishing it from other compounds with the same nominal mass.

For N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the experimentally determined mass-to-charge ratio (m/z) in positive ion mode was 309.9885. This value corresponds to the calculated mass for the protonated molecule [C₁₁H₉BrN₃O₃]⁺, which is 309.9827, thereby confirming the molecular formula. preprints.org Similarly, for 5-bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide, the presence of bromine's two major isotopes (⁷⁹Br and ⁸¹Br) results in two characteristic molecular ion peaks in the HRMS spectrum, further confirming the structure. researchgate.net

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound Analogs

| Compound | Ionization Mode | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|---|

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | HRESIMS (positive) | 309.9827 [M+H]⁺ | 309.9885 | C₁₁H₉BrN₃O₃ preprints.org |

Tandem Mass Spectrometry Approaches for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by fragmenting a specific precursor ion and analyzing the resulting product ions. In the context of this compound and its analogs, MS/MS provides unambiguous structural confirmation by mapping out its fragmentation pathways. The process involves selecting the molecular ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), which breaks the molecule at its weakest bonds.

The fragmentation patterns of furan-2-carbothioamide derivatives are characteristic and allow for the identification of the core structure and its substituents. For instance, studies on similar aromatic and heterocyclic thioamides reveal common fragmentation behaviors. The investigation of 2-aroylbenzofuran derivatives, which share structural motifs, shows that fragmentation often occurs via hydrogen rearrangements, leading to the formation of stable acylium ions. nih.gov Common losses include small neutral molecules like CO and CO2. nih.gov

For this compound, the fragmentation is expected to be initiated by cleavage of the furan ring, the C-Br bond, or the carbothioamide group. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the molecular ion and any bromine-containing fragments is a key diagnostic feature.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment | Mass Loss |

| 221/223 | 142 | [C₅H₄NOS]⁺ | Br |

| 221/223 | 126 | [C₄H₃BrO]⁺ | CSNH |

| 221/223 | 110 | [C₄H₄N S]⁺ | CBrO |

| 142 | 114 | [C₄H₄NS]⁺ | CO |

| 142 | 98 | [C₄H₄S]⁺ | CONH₂ |

Note: The table is predictive, based on common fragmentation patterns of related heterocyclic compounds.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. This absorption is caused by the excitation of electrons from lower to higher energy orbitals. In this compound, the primary chromophores—the parts of the molecule responsible for light absorption—are the furan ring and the carbothioamide group, which together form a conjugated system.

The UV-Vis spectrum of furan-2-carbothioamide analogs typically displays characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. nih.gov The π → π* transitions, which are generally of high intensity, arise from the excitation of electrons in the conjugated π-system. The n → π* transitions, which are typically weaker, involve the excitation of non-bonding electrons (from the sulfur or nitrogen atoms) into an anti-bonding π* orbital.

The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity. conicet.gov.arnih.gov Studies on N-(4-fluorophenyl)furan-2-carbothioamide, a related analog, showed a bathochromic (red) shift of 11 nm in the λ0,0 cross point with increasing solvent polarity, indicating changes in the dipole moment of the molecule upon electronic excitation. conicet.gov.ar For 2-(bromoacetyl)benzo(b)furan, a compound with a related bromo-heterocyclic structure, the experimental UV-Vis spectrum was compared with theoretical calculations to assign the electronic transitions. nih.gov

Table 2: Representative UV-Vis Absorption Data for Furan-2-carbothioamide Analogs

| Compound | Solvent | λmax (nm) | Type of Transition |

| N-(4-fluorophenyl)furan-2-carbothioamide | n-heptane | ~330 | π → π |

| N-(4-fluorophenyl)furan-2-carbothioamide | Ethanol (B145695) | ~340 | π → π |

| N-(4-fluorophenyl)furan-2-carbothioamide | Acetonitrile | ~341 | π → π |

| 2-(bromoacetyl)benzo(b)furan | Not Specified | 300-600 region | π → π, n → π* |

Note: Data is based on analogs. The presence of the bromine atom and the thioamide group in this compound is expected to influence the exact λmax values.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides accurate data on bond lengths, bond angles, and torsion angles, which are essential for understanding a molecule's conformation and intermolecular interactions in the solid state. nih.govmdpi.com

The structural data obtained from X-ray crystallography is crucial for computational modeling, structure-based drug design, and understanding structure-activity relationships. mdpi.comnih.gov It allows for the detailed analysis of weak intermolecular interactions, such as hydrogen bonds and halogen bonds, which govern the crystal packing arrangement. researchgate.net

Table 3: Crystallographic Data for an Analogous Heterocyclic Compound (2,4-diacetyl-5-bromothiazole)

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.040(2) |

| b (Å) | 8.254(5) |

| c (Å) | 13.208(8) |

| α (°) | 96.191(17) |

| β (°) | 93.865(16) |

| γ (°) | 94.067(11) |

Source: Data from the crystal structure of 2,4-diacetyl-5-bromothiazole, presented to illustrate typical parameters obtained from X-ray crystallography. st-andrews.ac.uk

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic techniques are indispensable tools in synthetic chemistry for separating, identifying, and purifying compounds. Thin Layer Chromatography (TLC) is a particularly valuable method for its simplicity, speed, and efficiency in assessing sample purity and monitoring the progress of a chemical reaction. researchgate.net

In the synthesis of this compound and its analogs, TLC is used to track the consumption of starting materials and the formation of the product. researchgate.net A small spot of the reaction mixture is applied to a TLC plate (typically silica gel), which is then developed in an appropriate solvent system. The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase (solvent). The position of each compound on the developed plate is characterized by its retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A pure compound should ideally appear as a single spot on the TLC plate. researchgate.net

For furan-2-carboxamide derivatives, typical mobile phases consist of mixtures of nonpolar and polar solvents, such as hexane and ethyl acetate. researchgate.net The specific ratio is optimized to achieve good separation between the product, starting materials, and any byproducts.

Table 4: Typical TLC Parameters for Analysis of Furan Derivatives

| Compound Class | Stationary Phase | Typical Mobile Phase | Detection Method |

| Furan-2-carboxamides | Silica Gel G60 F254 | Hexane:Ethyl Acetate (e.g., 7:3) | UV light (254 nm) |

| Substituted Furans | Silica Gel | Toluene (B28343):Ethyl Acetate (e.g., 5:1) | UV light, Iodine vapor |

| Pyrazoline derivatives from furan | Silica Gel (Merck) | Not specified | Not specified |

Note: This table provides examples of conditions used for related furan compounds. researchgate.netresearchgate.net

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves as a crucial check of purity and confirms that the synthesized compound has the correct stoichiometric composition.

For this compound, with the molecular formula C₅H₄BrNOS, the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements. The synthesis and characterization of new compounds, including various furan and thioamide derivatives, routinely include elemental analysis data to validate their proposed structures. researchgate.net A close agreement between the "found" (experimental) and "calculated" (theoretical) percentages, typically within ±0.4%, is considered evidence of the compound's purity and correct elemental makeup.

Table 5: Elemental Analysis Data for this compound (C₅H₄BrNOS)

| Element | Molecular Weight ( g/mol ) | Theoretical % | Found % |

| Carbon (C) | 12.01 | 27.29 | Data not available in sources |

| Hydrogen (H) | 1.01 | 1.83 | Data not available in sources |

| Bromine (Br) | 79.90 | 36.31 | Data not available in sources |

| Nitrogen (N) | 14.01 | 6.37 | Data not available in sources |

| Oxygen (O) | 16.00 | 7.27 | Data not available in sources |

| Sulfur (S) | 32.07 | 14.58 | Data not available in sources |

| Total | 220.09 | 100.00 |

Note: "Found %" values are determined experimentally and would be reported in a specific synthesis paper. The table illustrates the expected theoretical values.

Computational and Theoretical Investigations of 5 Bromofuran 2 Carbothioamide Derivatives

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand and its target protein at the molecular level.

SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.gov The binding site of Mpro features a catalytic dyad composed of His41 and Cys145 residues. nih.gov Molecular docking studies of furan-based inhibitors with SARS-CoV-2 Mpro have revealed key interactions. For instance, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide have been identified as novel inhibitors. These compounds typically form hydrogen bonds and hydrophobic interactions within the active site. The furan (B31954) ring can engage in π-π stacking or hydrophobic interactions with residues such as His41, while the carbothioamide group can form hydrogen bonds with backbone atoms of the protease. The bromine atom on the furan ring of 5-Bromofuran-2-carbothioamide is expected to enhance hydrophobic interactions and potentially form halogen bonds, thereby influencing its binding orientation and affinity.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for inflammation and pain. A study on N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, a compound structurally related to this compound, demonstrated its interaction with the COX-2 protein (PDB ID: 5IKR). preprints.org The docking results indicated that the furan core forms hydrophobic interactions with Val523, Leu352, and Ala527 through π-sigma and π-alkyl interactions. preprints.org It is plausible that this compound would adopt a similar binding mode, with its 5-bromofuran moiety fitting into the hydrophobic pocket of the COX-2 active site. The carbothioamide group could potentially form hydrogen bonds with key residues like Gly526 and Met522, analogous to the interactions observed with the hydrazide derivative. preprints.org

Antimicrobial Proteins: The antimicrobial potential of furan derivatives has been explored through molecular docking against various bacterial proteins. For example, in studies of other heterocyclic compounds, interactions with enzymes like dihydrofolate reductase (DHFR) have been investigated. These interactions often involve hydrogen bonding with active site residues and hydrophobic interactions that stabilize the ligand-protein complex. For this compound, the furan ring and the carbothioamide group would be critical for establishing such interactions within the active site of microbial protein targets.

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target protein. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.

For the related compound, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, a binding energy of -7.89 kcal/mol was calculated for its interaction with COX-2. preprints.org This value is comparable to that of the known COX-2 inhibitor, mefenamic acid, which had a binding energy of -7.61 kcal/mol in the same study. preprints.org This suggests a good binding affinity for this class of compounds. It is anticipated that this compound would exhibit a similarly favorable binding affinity towards COX-2.

In the context of SARS-CoV-2 Mpro, docking studies of various small molecules have shown binding affinities ranging from -5.8 to -7.75 kcal/mol. nih.gov Given the structural features of this compound, it is reasonable to predict that its binding affinity for SARS-CoV-2 Mpro would fall within this range, indicating its potential as an inhibitor.

| Target Protein | Related Compound | Predicted Binding Affinity (kcal/mol) |

| COX-2 | N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | -7.89 preprints.org |

| SARS-CoV-2 Mpro | General Small Molecules | -5.8 to -7.75 nih.gov |

Quantum-Chemical Calculations for Electronic Structure and Spectroscopic Properties

Quantum-chemical calculations provide a deeper understanding of the electronic properties and vibrational frequencies of molecules, which can be correlated with experimental spectroscopic data.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for predicting the infrared (IR) spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated.

For halogen-substituted compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-31G*, have shown good agreement between calculated and observed spectra. researchgate.net The theoretical spectrum for this compound would be expected to show characteristic peaks for the furan ring vibrations, C=S stretching of the thioamide group, and N-H stretching and bending vibrations. The presence of the bromine atom would influence the vibrational frequencies of the furan ring, leading to shifts that can be predicted by DFT calculations. Comparing the theoretical spectrum with an experimental one can help confirm the molecular structure and provide insights into its vibrational modes.

Structure-Activity Relationship (SAR) Derivations through Computational Modeling

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. Computational modeling helps in understanding how chemical modifications to a core structure affect its biological activity.

For furan-based compounds, SAR studies have often highlighted the importance of substituents on the furan ring. In the case of this compound derivatives, modifications at the 5-position of the furan ring and on the carbothioamide nitrogen would be key areas for investigation. For instance, replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups could significantly impact binding affinity and selectivity for a particular target. Similarly, substitution on the nitrogen atom of the carbothioamide group could alter the hydrogen bonding pattern and steric interactions within the protein's binding pocket. Computational SAR can guide the synthesis of new derivatives with improved potency and a more favorable pharmacological profile.

Analysis of Physiochemical Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Acceptors/Donors, Rotatable Bonds)

Physicochemical molecular descriptors are essential for predicting the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME). These descriptors are often used to assess the "drug-likeness" of a compound.

Below is a table of calculated physicochemical descriptors for this compound and related compounds.

| Descriptor | This compound (Predicted) | 5-Bromofuran-2-carboxamide | 5-Bromofuran-2-carbaldehyde |

| Molecular Formula | C5H4BrNOS | C5H4BrNO2 nih.gov | C5H3BrO2 nih.gov |

| Molecular Weight | 206.06 | 189.99 nih.gov | 174.98 nih.gov |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | 56.2 Ų nih.gov | 30.2 Ų nih.gov |

| LogP (Octanol-water partition coefficient) | ~1.5-2.5 | 0.9 nih.gov | 1.8 nih.gov |

| Hydrogen Bond Donors | 1 | 1 nih.gov | 0 nih.gov |

| Hydrogen Bond Acceptors | 2 | 2 nih.gov | 2 nih.gov |

| Rotatable Bonds | 1 | 1 nih.gov | 1 nih.gov |

The predicted values for this compound suggest it possesses drug-like properties. The Topological Polar Surface Area (TPSA) is an indicator of a drug's ability to permeate cell membranes. The predicted TPSA for this compound is within the acceptable range for good oral bioavailability. The LogP value, a measure of lipophilicity, also falls within a range that suggests a balance between solubility and membrane permeability. The number of hydrogen bond donors and acceptors, as well as the number of rotatable bonds, are consistent with established guidelines for drug-likeness, such as Lipinski's Rule of Five. These descriptors collectively indicate that this compound has a favorable physicochemical profile for a potential drug candidate.

Molecular Mechanisms of Biological Activity for 5 Bromofuran 2 Carbothioamide Derivatives

Antimicrobial Activity Mechanisms

The antimicrobial potential of 5-Bromofuran-2-carbothioamide derivatives stems from their ability to interfere with essential cellular processes in bacteria and fungi. The mechanisms are often multifaceted, leveraging both the reactivity of the furanone core and the specific chemical properties of the bromo- and carbothioamide substituents.

Antibacterial Efficacy and Mechanistic Pathways against Gram-Negative and Gram-Positive Strains

The antibacterial action of furanone derivatives often exhibits a significant difference in efficacy between Gram-positive and Gram-negative bacteria, which is largely attributed to differences in their cell wall structures.

Gram-Positive Bacteria (e.g., Staphylococcus aureus) : Research on related chlorinated 2(5H)-furanone derivatives has shown they can readily penetrate the cell walls of Gram-positive bacteria. nih.gov Once inside, one proposed mechanism is the induction of reactive oxygen species (ROS), which leads to oxidative stress and nonspecific damage to a number of proteins, including those responsible for the cell's anti-ROS defense. nih.gov This dual action of inducing ROS while simultaneously impairing the cell's ability to neutralize it represents a potent bactericidal pathway. nih.gov Studies on a chlorinated furanone derivative, F105, revealed it was highly active against S. aureus, repressing growth at concentrations of 8–16 μg/mL. nih.gov

Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa) : The outer membrane of Gram-negative bacteria presents a formidable barrier, often rendering them impermeable to certain classes of compounds. nih.gov Some furanone derivatives are unable to penetrate this barrier, resulting in a lack of activity. nih.gov However, for brominated furanones that can bypass this defense, the mechanism often involves the disruption of cell-to-cell communication, or quorum sensing (QS). nih.govrsc.org These systems are critical for regulating virulence factors and biofilm formation in bacteria like P. aeruginosa. nih.govnih.gov Brominated furanones have been shown to act as antagonists to QS transcriptional regulators, such as LasR in P. aeruginosa, thereby inhibiting the expression of virulence genes. nih.gov This anti-virulence approach disarms the pathogen without necessarily killing it, which may reduce the pressure for developing resistance. nih.gov

| Compound Class | Bacterial Strain | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Chlorinated 2(5H)-furanone | Staphylococcus aureus (Gram-positive) | Growth repression at 8–16 μg/mL | Cell penetration and induction of ROS |

| Brominated Furanones | Pseudomonas aeruginosa (Gram-negative) | Inhibition of virulence factors (e.g., pyocyanin, elastase) | Quorum sensing (QS) inhibition via LasR antagonism |

| Brominated Furanones | Escherichia coli (Gram-negative) | Biofilm inhibition | Interference with the sdiA QS receptor |

Antifungal Properties and Modes of Action (e.g., against Aspergillus niger)

The investigation into the antifungal properties of this compound derivatives is an emerging area. Evidence from related bromo-organic compounds suggests potential efficacy against filamentous fungi like Aspergillus niger. Studies on homologous series of 2-bromo alkanoic acids have demonstrated their fungitoxicity against A. niger. nih.gov The toxicity of these compounds is often dependent on factors such as the carbon chain length and the pH of the medium. nih.gov While the precise mode of action for furan-based compounds is still under full investigation, general antifungal mechanisms include disruption of the fungal cell membrane's integrity and inhibition of essential enzymes, leading to cell death. Other studies have shown that certain novel diterpenoid compounds exhibit moderate to effective antifungal activities against A. niger, with inhibition zones serving as a measure of their potency. nih.gov

| Compound | Fungal Strain | Inhibition Zone (mm) |

|---|---|---|

| Acrocarposporin D | Aspergillus niger | 22 mm |

| 6α,7α-epoxyferruginol | Aspergillus niger | 27 mm |

Elucidation of Molecular Interactions with Microbial Target Proteins (e.g., 1AJ0, 1JIJ, 4ZA5)

To achieve a rational design of more potent antibacterial agents, understanding the molecular interactions between this compound derivatives and specific microbial protein targets is crucial. Key enzymes essential for bacterial survival are prime targets for inhibition.

D-alanyl-D-alanine carboxypeptidase (PDB: 1AJ0) : This enzyme is a type of penicillin-binding protein (PBP) involved in the final steps of peptidoglycan synthesis, which forms the bacterial cell wall. Inhibition of this enzyme weakens the cell wall, leading to cell lysis. A derivative could potentially bind to the active site, forming hydrogen bonds and hydrophobic interactions, preventing the natural substrate from binding.

DNA gyrase B (PDB: 1JIJ) : DNA gyrase is a topoisomerase essential for DNA replication, transcription, and repair in bacteria. It introduces negative supercoils into DNA. The B subunit (GyrB) contains the ATP-binding site that powers the enzyme's activity. Inhibitors targeting this site act competitively with ATP, halting DNA replication and leading to bacterial death.

Dihydropteroate synthase (DHPS) (PDB: 4ZA5) : This enzyme is critical in the folate biosynthesis pathway, which produces precursors for nucleotide synthesis. DHPS is the target for sulfonamide antibiotics. A this compound derivative could act as a competitive inhibitor of the enzyme's natural substrate, p-aminobenzoic acid (PABA), thereby blocking folate production and arresting bacterial growth.

Antiviral Activity Mechanisms

The antiviral potential of this compound derivatives is particularly focused on the inhibition of viral enzymes that are essential for replication.

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Main Protease Mpro)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle. nih.govscienceopen.com It is a cysteine protease responsible for cleaving viral polyproteins into functional non-structural proteins, a necessary step for viral replication. scienceopen.commdpi.com Mpro's structure is highly conserved among coronaviruses, and it lacks a close human homolog, making it an excellent target for antiviral drugs. scienceopen.com

The active site of Mpro features a catalytic dyad composed of Cysteine-145 and Histidine-41. mdpi.com The proposed mechanism for this compound derivatives involves the carbothioamide group acting as an electrophilic "warhead." mdpi.com This group is positioned to react with the nucleophilic thiol of Cys-145 in the enzyme's active site, forming a covalent bond and thereby inactivating the enzyme. mdpi.com This targeted inhibition halts the processing of viral polyproteins and effectively stops viral replication. europeanreview.org

Characterization of Inhibition Kinetics (e.g., Reversible Covalent Inhibition)

The interaction between inhibitors and their target enzymes can be characterized by different kinetic profiles. For compounds like this compound derivatives, a mechanism of reversible covalent inhibition is highly advantageous. nih.gov

Unlike irreversible covalent inhibitors that permanently modify the target, reversible covalent inhibitors (RCIs) form a covalent bond that can be broken, allowing the inhibitor to dissociate. nih.govresearchgate.net This process typically follows a two-step mechanism:

Initial Non-covalent Binding : The inhibitor first binds to the enzyme's active site through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). This step provides specificity and is characterized by an inhibition constant (Ki).

Reversible Covalent Bond Formation : Following initial binding, the electrophilic warhead (the carbothioamide moiety) reacts with a nucleophilic residue in the active site (e.g., Cys-145 of Mpro) to form a covalent adduct. youtube.com This bond is designed to be labile, often susceptible to hydrolysis, allowing the reaction to reverse. youtube.com

This reversible nature can lead to a better safety profile compared to irreversible inhibitors. nih.gov While the inhibitor can form covalent adducts with off-target proteins, the reversibility prevents the permanent modification and accumulation of these off-target adducts, thereby limiting potential toxicity. nih.govresearchgate.net This kinetic profile combines the high potency and prolonged duration of action associated with covalent inhibition with the improved safety of reversible binding. youtube.com

Anti-Inflammatory Modulatory Pathways (Inferred from COX-2 Binding Studies of Analogs)

The anti-inflammatory effects of furan-containing compounds are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator in the inflammation pathway. nih.gov Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. mdpi.com

Studies on various heterocyclic derivatives have elucidated mechanisms relevant to furan-carbothioamide analogs. For instance, celecoxib (B62257) derivatives containing a carbothioamide moiety have been designed and shown to exhibit potential selective COX-2 inhibition. nih.gov The molecular structure of these inhibitors is crucial for their selective binding. The active site of COX-2 has a larger, more accommodating binding pocket compared to COX-1, which allows for the design of drugs that fit selectively into the COX-2 enzyme.

Research on novel heterocyclic/benzofuran (B130515) hybrids has shown that their anti-inflammatory mechanism can be linked to the downregulation of pro-inflammatory factors, including COX-2. mdpi.com One such benzofuran hybrid, compound 5d, was found to significantly reduce the expression of COX-2 in LPS-stimulated RAW264.7 cells. mdpi.com This effect is part of a broader anti-inflammatory response involving the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammatory gene expression. mdpi.com Molecular docking studies of other furan-related compounds, such as kuwanon derivatives, have identified key interactions with amino acid residues like Arg120 and Tyr355 at the gate of the COX active site, which are crucial for their inhibitory activity. mdpi.com These findings suggest that this compound derivatives likely exert their anti-inflammatory effects through similar pathways, primarily by inhibiting COX-2 expression and activity.

Anticancer Mechanistic Investigations of Relevant Derivatives

Furan (B31954) and its derivatives have been extensively investigated for their anticancer properties, demonstrating a range of mechanistic actions against various cancer cell lines. nih.govjst.go.jp These compounds can influence tumor progression by modulating fundamental cellular processes and interacting with key proteins involved in cancer development.

A primary mechanism by which furan-based anticancer agents exert their effects is through the disruption of the cell cycle and the induction of programmed cell death, or apoptosis.

Cell Cycle Arrest: Numerous studies have shown that furan derivatives can cause cancer cells to halt at specific phases of the cell cycle, preventing their proliferation.

A study on new furan-based compounds demonstrated that derivatives 4 and 7 induced cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. nih.gov

Similarly, a benzofuran-isatin conjugate, Compound 5a , caused cell cycle arrest at the G0/G1 phase in HT29 colon cancer cells and at the G2/M phase in SW620 metastatic colorectal cancer cells. nih.gov

Another isatin (B1672199) derivative, HKL 2H , was found to induce G2/M cell cycle arrest in human leukemia K562 cells. nih.gov

Investigations into bis-2(5H)-furanone derivatives revealed that compound 4e could induce cell cycle arrest at the S-phase in C6 glioma cells. nih.gov

This disruption of the cell cycle is a critical step in preventing the uncontrolled division of cancer cells.

Apoptosis Induction: Following cell cycle arrest, many of these compounds trigger apoptosis, leading to the elimination of cancer cells.

Furan-based compounds 4 and 7 were shown to cause cell death via an apoptotic cascade, confirmed by positive annexin (B1180172) V/PI staining. nih.gov The mechanism involved the intrinsic mitochondrial pathway, indicated by an increase in Bax and a decrease in Bcl-2 levels. nih.gov

The benzofuran-isatin conjugate 5a also induced apoptosis, which was associated with the downregulation of the anti-apoptotic marker Bcl-xl and the upregulation of pro-apoptotic markers Bax and cytochrome c. nih.gov

The cytotoxicity of certain benzo researchgate.netmdpi.comthieno[3,2-b]pyran derivatives was correlated with the induction of apoptosis, leading to pre-G1 apoptosis and cell growth arrest. medjchem.com

These findings collectively indicate that a key anticancer strategy of furan derivatives is the coordinated induction of cell cycle arrest and apoptosis.

Table 1: Effects of Furan Derivatives on Cell Cycle and Apoptosis

| Compound/Derivative | Cancer Cell Line | Effect on Cell Cycle | Apoptosis Induction | Reference |

|---|---|---|---|---|

| Furan-based compounds 4 and 7 | MCF-7 (Breast) | G2/M phase arrest | Yes (via mitochondrial pathway) | nih.gov |

| Benzofuran-isatin conjugate (5a) | HT29 (Colon) | G0/G1 phase arrest | Yes | nih.gov |

| Benzofuran-isatin conjugate (5a) | SW620 (Colorectal) | G2/M phase arrest | Yes | nih.gov |

| Isatin derivative (HKL 2H) | K562 (Leukemia) | G2/M phase arrest | Yes (mitochondrial-mediated) | nih.gov |

| bis-2(5H)-furanone (4e) | C6 (Glioma) | S-phase arrest | Not specified | nih.gov |

The tumor suppressor protein p53 (encoded by the TP53 gene) plays a crucial role in regulating the cell cycle and apoptosis. Its mutation or inactivation is a common event in many cancers. The ability of anticancer compounds to interact with or modulate the p53 pathway is a significant area of investigation.

Research into a novel benzofuran-isatin conjugate (5a ) demonstrated that its anticancer effects—including the inhibition of cell viability, migration, and invasion—were associated with the upregulation of the tumor suppressor p53 in colorectal cancer cell lines. nih.gov This suggests that the compound may either stabilize p53 or enhance its expression, thereby restoring its tumor-suppressive functions.

Furthermore, a study on isosteviol (B191626) derivatives, which used 5-bromo-2-furancarboxylic acid in the synthesis of one analog (derivative 8 ), explored the molecular interactions with TP53. nih.gov Molecular docking simulations predicted that derivative 8 could interact with TP53 through its Tyr-1600 and Leu-1534 residues, showing a strong binding affinity. nih.gov This derivative also demonstrated potent inhibitory activity against HCT116 colon cancer cells, arrested the cell cycle, and increased apoptosis. nih.gov While this is an indirect link, it provides a plausible model for how a compound derived from a 5-bromofuran precursor might engage with a key oncogenic protein like TP53 to exert its anticancer effects.

Table 2: Interaction of Furan-Related Derivatives with TP53

| Compound/Derivative | Interaction with TP53 | Method of Observation | Cell Line | Reference |

|---|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | Upregulation of p53 | Western blot, RT-qPCR | HT29, SW620 (Colorectal) | nih.gov |

| Isosteviol derivative (8) | Predicted binding interaction | Molecular Docking | Not applicable (in silico) | nih.gov |

Academic and Research Applications of 5 Bromofuran 2 Carbothioamide in Chemical Science

Strategic Role as a Privileged Scaffold for Novel Heterocyclic Compound Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new therapeutic agents. 5-Bromofuran-2-carbothioamide exemplifies such a scaffold due to its inherent reactivity and stereoelectronic properties, which allow for its elaboration into a wide array of more complex heterocyclic systems.

The bromine atom at the 5-position of the furan (B31954) ring is a key functional handle for synthetic modification. It readily participates in various cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the introduction of aryl or heteroaryl substituents. For instance, 5-bromofuran-2-carbaldehyde, a closely related precursor, is used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to synthesize 5-aryl-furan-2-carbaldehydes. nih.gov These intermediates can then be reacted with thiosemicarbazide (B42300) to form derivatives analogous to those from this compound, demonstrating a viable pathway for diversification. nih.gov

The carbothioamide group (-CSNH2) is also highly reactive and serves as a linchpin for constructing various five- and six-membered heterocyclic rings. It can undergo cyclization reactions with a range of bifunctional reagents. For example, thiosemicarbazones, which share functional similarities, are extensively used as synthetic intermediates for heterocyclic compounds like thiazoles and 1,3,4-thiadiazoles, which exhibit a wide spectrum of biological activities. sciepub.com The reaction of the carbothioamide moiety with α-haloketones or similar electrophiles provides a direct route to thiazole (B1198619) derivatives, which are known for their antitumor, antibacterial, and anti-inflammatory properties. mdpi.com

The strategic combination of these reactive sites allows for a modular and divergent synthetic approach. One can first modify the furan core via the bromo group and then construct a new heterocyclic ring using the carbothioamide, or vice versa. This flexibility is invaluable in creating libraries of structurally diverse compounds for high-throughput screening and drug discovery programs.

Table 1: Examples of Heterocyclic Systems Derived from Furan-Based Scaffolds

| Starting Scaffold | Reagents/Conditions | Resulting Heterocycle | Potential Applications |

| 5-Bromofuran derivative | Aryl boronic acid, Pd catalyst (Suzuki Coupling) | 5-Aryl-furan derivative | Antiviral, Anticancer |

| Furan-thiosemicarbazone | Acetic anhydride (B1165640), Halogenated compounds | 1,3,4-Thiadiazole, Thiazolidinone | Antimicrobial, Cytotoxic |

| 5-Bromofuran-2-carbohydrazide (B1267981) | Isatin (B1672199), Acid catalyst | Indolin-2-one conjugate | Anti-inflammatory |

Contributions to the Development of New Biologically Active Agents

The furan nucleus is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates. nih.govmedcraveonline.com Derivatives of this compound have been investigated for a range of biological activities, capitalizing on the synergistic effects of the furan ring, the bromine substituent, and the thioamide functional group.

Anticancer Activity: Carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant potential as anticancer agents. Studies on various human cancer cell lines, including hepatocellular carcinoma (HepG2, Huh-7) and breast cancer (MCF-7), have shown that these compounds can exhibit potent cytotoxic effects. nih.gov The presence of heteroatoms like nitrogen, sulfur, and oxygen in the carbamothioyl-carboxamide framework is believed to be crucial for their biological function, often playing a structural role in binding to therapeutic targets. nih.gov For example, a derivative, (p-tolylcarbamothioyl)furan-2-carboxamide, showed high activity against hepatocellular carcinoma. nih.gov The furan scaffold itself is a key structural unit in many therapeutic agents, and its derivatives are explored for their antiproliferative properties. semanticscholar.org

Antimicrobial and Antifungal Activity: The development of new antimicrobial agents is a critical area of research due to rising drug resistance. Furan and benzofuran (B130515) derivatives have historically shown strong antibacterial and antifungal properties. scienceopen.comnih.gov The carbothioamide moiety is also a known toxophore against various microbial species. The combination of these features in this compound derivatives makes them promising candidates for new antimicrobial drugs. Research has shown that related benzofuran-based thiosemicarbazones and their cyclized products, such as thiazoles, possess promising activity against various microbes. sciepub.com

Other Biological Activities: The versatility of the 5-bromofuran scaffold extends to other therapeutic areas. For instance, derivatives have been synthesized and evaluated as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus. nih.gov In one study, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel inhibitors of this viral protease. nih.gov Furthermore, related indole (B1671886) carbothioamide derivatives have been shown to possess antiangiogenic activity by inhibiting the vascular endothelial growth factor (VEGF) pathway, suggesting a potential application in cancer therapy by cutting off the blood supply to tumors. pensoft.net

Advanced Synthetic Methodologies for Future Structural Diversification

The structural diversification of this compound is key to unlocking its full potential in drug discovery and materials science. Modern synthetic organic chemistry offers a powerful toolkit for modifying this scaffold with high precision and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions: As mentioned, the bromine atom is ideally suited for palladium-catalyzed cross-coupling reactions. Beyond the Suzuki reaction, other powerful methods like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to install alkenyl, alkynyl, and amino substituents, respectively, at the 5-position of the furan ring. These reactions are known for their broad substrate scope and functional group tolerance, allowing for the creation of highly complex molecules. The use of advanced palladacycle catalysts can further enhance the efficiency of these transformations. semanticscholar.org

C-H Functionalization: Direct C-H functionalization has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. Methodologies involving directing groups can be applied to achieve regioselective arylation or alkylation of the furan ring. For example, 8-aminoquinoline-directed C–H arylation has been successfully used to install aryl groups at the C3 position of benzofuran-2-carboxamides. nih.gov Similar strategies could be adapted for the furan core, enabling the precise installation of substituents at positions that are otherwise difficult to access.

Multi-Component Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules. The carbothioamide group of this compound is an excellent component for MCRs, such as the Ugi or Biginelli reactions, which can generate diverse libraries of peptide-like or dihydropyrimidinone-like structures in a single step.

Photoredox Catalysis: Visible-light photoredox catalysis has revolutionized organic synthesis by enabling novel transformations under mild conditions. This methodology could be applied to generate radicals from the C-Br bond of this compound, which could then participate in various addition or coupling reactions, providing access to novel chemical space.

Exploration of Undiscovered Biological Targets and Pharmacological Pathways

While derivatives of this compound have shown promise against known targets like the SARS-CoV-2 protease and the VEGF pathway, the full scope of their pharmacological potential remains largely unexplored. nih.govpensoft.net The structural diversity that can be generated from this scaffold suggests that its derivatives may interact with a wide range of biological macromolecules, including enzymes, receptors, and ion channels.

Future research should focus on target identification and mechanism-of-action studies for the most potent compounds. Techniques such as thermal proteome profiling, affinity chromatography, and activity-based protein profiling can be employed to identify the specific protein targets of these molecules. Once a target is identified, detailed biochemical and cellular assays can be used to elucidate the precise mechanism by which the compound exerts its biological effect.

For example, the antiangiogenic properties of related compounds suggest that derivatives of this compound could be investigated for their effects on other key proteins in the angiogenesis cascade, such as receptor tyrosine kinases (e.g., VEGFR-2) or downstream signaling proteins. pensoft.net Similarly, the antimicrobial activity of these compounds warrants further investigation into their mechanisms, which could involve the inhibition of essential bacterial enzymes, disruption of the cell membrane, or interference with biofilm formation.

Applications in Proteomics Research

Proteomics, the large-scale study of proteins, often relies on chemical tools to probe protein function, interactions, and localization. The reactive nature of this compound and its derivatives makes them potentially valuable tools in this field.

Activity-Based Probes (ABPs): The carbothioamide group can be engineered to act as a reactive "warhead" for covalent modification of specific amino acid residues (e.g., cysteine) in a protein's active site. By attaching a reporter tag (such as a fluorophore or a biotin (B1667282) handle) to the furan scaffold, derivatives of this compound could be converted into ABPs. These probes could be used to identify and profile the activity of entire enzyme families directly in complex biological systems, providing valuable insights into disease states.

Chemical Cross-Linking: Bifunctional molecules containing the this compound scaffold could be designed for chemical cross-linking mass spectrometry (XL-MS) studies. One part of the molecule could be designed to bind to a specific protein of interest, while the other part contains a photoreactive group. Upon photoactivation, the probe would covalently link the target protein to its interacting partners, which can then be identified by mass spectrometry. This approach is powerful for mapping protein-protein interaction networks within the cell.

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule, this compound itself could be used as a fragment in FBDD screening campaigns. In this approach, libraries of small chemical fragments are screened for weak but efficient binding to a protein target. Hits are then optimized and grown into more potent lead compounds. The versatile chemistry of the this compound scaffold would facilitate the rapid elaboration of initial fragment hits into more potent and selective binders.

Q & A

Q. What are the common synthetic routes for 5-Bromofuran-2-carbothioamide, and how can retrosynthetic analysis aid in planning its synthesis?

Methodological Answer: Retrosynthetic analysis using AI-powered tools (e.g., Template_relevance models) can predict feasible pathways by leveraging reaction databases. For brominated heterocycles like this compound, bromination of furan precursors or thioamide functionalization via nucleophilic substitution are typical routes. Cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for introducing substituents. Purification via recrystallization or column chromatography is critical, with purity validated by HPLC (>95%) .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- NMR/IR Spectroscopy: ¹H/¹³C NMR identifies bromine-induced deshielding in the furan ring and thioamide (-C=S) signals. IR confirms C=S stretches (~1,200–1,050 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., 206.06 g/mol for related bromothiophene analogs) .

- Chromatography: HPLC with UV detection ensures purity, while TLC monitors reaction progress .

Q. What are the primary research applications of this compound in chemistry and biology?

Methodological Answer:

- Chemistry: Serves as a building block for synthesizing pharmaceuticals (e.g., kinase inhibitors) or ligands for coordination chemistry .

- Biology: Explored as a precursor for bioactive molecules targeting enzymes or receptors. Structure-activity relationship (SAR) studies optimize substituent effects on potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer: Contradictions arise from dynamic effects (e.g., rotational isomerism in thioamides) or impurities. Strategies include:

- Variable-Temperature NMR: Resolves overlapping peaks by altering thermal energy to slow conformational exchange.

- 2D NMR (COSY, HSQC): Assigns coupling networks and correlates protons/carbons.

- Computational Modeling: DFT calculations predict chemical shifts and validate assignments .

Q. What methodological approaches optimize reaction conditions for scaling up this compound synthesis?

Methodological Answer:

- DoE (Design of Experiments): Systematically varies parameters (temperature, solvent, catalyst loading) to maximize yield and minimize byproducts.

- Flow Chemistry: Enhances heat/mass transfer for exothermic bromination reactions.

- In Situ Monitoring: ReactIR or PAT (Process Analytical Technology) tracks intermediate formation .

Q. How can interdisciplinary approaches (e.g., materials science) expand the applications of this compound?

Methodological Answer:

- Electron-Deficient Scaffolds: Bromine and sulfur enhance electron-withdrawing properties, making the compound suitable for organic semiconductors or OLEDs.

- Coordination Polymers: Thioamide groups bind metal ions (e.g., Cu²⁺) to form MOFs with catalytic or sensing properties.

- Hybrid Composites: Incorporate into polymers for tunable electronic or mechanical behavior .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in reaction pathways?

Methodological Answer:

- Benchmarking: Compare multiple computational methods (e.g., DFT vs. machine learning models) to identify systematic errors.

- Mechanistic Probes: Isotopic labeling (e.g., ²H/¹³C) or kinetic studies validate proposed intermediates.

- Peer Validation: Reproduce results across labs with standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.